molecular formula C22H28N2O B13739264 Acetanilide, 2',6'-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- CAS No. 18109-53-0

Acetanilide, 2',6'-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-

Cat. No.: B13739264
CAS No.: 18109-53-0
M. Wt: 336.5 g/mol
InChI Key: BVJQBGAPSXRSRX-UHFFFAOYSA-N
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Description

Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- is a complex organic compound that belongs to the class of acetanilides. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to an acetanilide backbone. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- typically involves the reaction of 2,6-dimethylaniline with acetic anhydride to form the acetanilide core. This is followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Medicine: Research on its potential therapeutic effects, including analgesic and anti-inflammatory properties, is ongoing.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler analog without the pyrrolidine ring.

    2,6-Dimethylacetanilide: Lacks the pyrrolidine ring but shares the dimethyl substitution on the aromatic ring.

    N-Phenylacetamide: Another analog with a simpler structure.

Uniqueness

Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

18109-53-0

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-phenyl-N-(2-pyrrolidin-1-ylethyl)acetamide

InChI

InChI=1S/C22H28N2O/c1-18-9-8-10-19(2)22(18)24(16-15-23-13-6-7-14-23)21(25)17-20-11-4-3-5-12-20/h3-5,8-12H,6-7,13-17H2,1-2H3

InChI Key

BVJQBGAPSXRSRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CCN2CCCC2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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